Home > Products > Building Blocks P6396 > Trimethobenzamide hydrochloride
Trimethobenzamide hydrochloride - 554-92-7

Trimethobenzamide hydrochloride

Catalog Number: EVT-287008
CAS Number: 554-92-7
Molecular Formula: C21H29ClN2O5
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethobenzamide Hydrochloride is typically synthesized through the coupling of 4-(2-dimethylaminoethoxy)benzyl amine with 3,4,5-trimethoxybenzoic acid. [, ] This reaction often results in impurities that necessitate further purification steps to meet regulatory specifications. []

3,4,5-Trimethoxybenzoic Acid

Compound Description: 3,4,5-Trimethoxybenzoic acid serves as a key starting material in the synthesis of trimethobenzamide hydrochloride. [, ] This carboxylic acid derivative features three methoxy groups (-OCH3) at the 3, 4, and 5 positions of the benzene ring.

Relevance: This compound forms the core structure of trimethobenzamide hydrochloride. The only structural difference is the substitution of the carboxylic acid group (-COOH) in 3,4,5-trimethoxybenzoic acid with an amide linkage (-CONH-) connected to a substituted benzyl group in trimethobenzamide hydrochloride. [] A method for detecting 3,4,5-trimethoxybenzoic acid as an impurity in trimethobenzamide hydrochloride has been developed. []

4-(2-Dimethylaminoethoxy)benzyl Amine

Compound Description: This compound, also known as N,N-dimethyl-1-(4-aminophenyl)-2-propanamine, acts as the other primary building block in the synthesis of trimethobenzamide hydrochloride. [] It possesses a dimethylaminoethoxy group attached to the para position of a benzylamine moiety.

Relevance: This compound provides the substituted benzyl group that forms the amide bond with 3,4,5-trimethoxybenzoic acid during trimethobenzamide hydrochloride synthesis. [] This amine is central to the final structure of trimethobenzamide hydrochloride. []

Itopride Hydrochloride

Compound Description: Itopride hydrochloride, like trimethobenzamide hydrochloride, is an antiemetic medication, specifically classified as a prokinetic agent. [] It's primarily used to treat functional dyspepsia.

Relevance: Itopride hydrochloride shares a synthetic pathway with trimethobenzamide hydrochloride, both originating from the common intermediate 4-(2-dimethylaminoethoxy)benzyl amine. [] This highlights a close structural relationship between the two compounds, with both featuring the same substituted benzyl amine moiety linked to an aromatic carboxylic acid derivative. []

Prochlorperazine

Compound Description: Prochlorperazine belongs to the phenothiazine class of antiemetic drugs. [, , ] It is frequently employed to alleviate nausea and vomiting.

Relevance: Prochlorperazine serves as a comparative agent in several studies evaluating trimethobenzamide hydrochloride's efficacy and side effects. [, ] While both demonstrate antiemetic properties, they differ significantly in their chemical structures and pharmacological profiles. [] Unlike trimethobenzamide hydrochloride, prochlorperazine has been linked to jaundice and exhibits a higher risk of extrapyramidal side effects. [, ]

Pyrilamine Maleate

Compound Description: Pyrilamine maleate is an antihistamine medication with antiemetic properties. [, ]

Relevance: It has been clinically compared to trimethobenzamide hydrochloride for controlling vomiting in children, highlighting its use as an alternative antiemetic agent. [, ] The comparison underscores the need to explore various treatment options for nausea and vomiting.

Overview

Trimethobenzamide hydrochloride is a synthetic compound primarily utilized as an antiemetic agent. It is effective in treating nausea and vomiting associated with various medical conditions, including postoperative recovery and gastroenteritis. This compound is classified as a benzamide derivative, which plays a significant role in its pharmacological properties.

Source and Classification

Trimethobenzamide hydrochloride is derived from trimethobenzamide, which is characterized by its chemical structure as N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4,5-trimethoxybenzamide. The hydrochloride form enhances its solubility and stability in pharmaceutical preparations. It belongs to the class of organic compounds known as n-benzylbenzamides, which are recognized for their antiemetic properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of trimethobenzamide hydrochloride can be achieved through several methods, each varying in complexity and yield. One notable process involves the reaction of anisole with gaseous hydrochloric acid and formaldehyde in water to generate an intermediate compound. This intermediate is then refluxed with urotropine in a chlorinated solvent to produce another intermediate, which undergoes further reactions with acids to yield trimethobenzamide hydrochloride .

Another approach emphasizes a simplified synthesis pathway that operates under reduced pressure and utilizes readily available materials. This method eliminates the need for extreme conditions or specialized equipment, making it more accessible for industrial applications .

Reaction Pathway

The general reaction pathway for synthesizing trimethobenzamide hydrochloride can be summarized as follows:

  1. Chloromethylation of Anisole: Anisole reacts with hydrochloric acid and formaldehyde.
  2. Formation of Intermediate Compounds: The reaction yields several intermediates through refluxing with urotropine and subsequent treatments with various acids.
  3. Final Formation: The final product is obtained through the reaction of an intermediate with 3,4,5-trimethoxybenzoic acid chloride in the presence of a base.
Molecular Structure Analysis

Structure Data

The molecular formula for trimethobenzamide hydrochloride is C21_{21}H29_{29}ClN2_{2}O5_{5}, with a molecular weight of approximately 388.4574 g/mol. The compound features a complex structure comprised of a benzamide moiety linked to a dimethylaminoethyl group and three methoxy substituents on the aromatic rings .

Structural Characteristics

The structural representation includes:

  • Benzamide Backbone: This core structure contributes to its pharmacological activity.
  • Methoxy Groups: The presence of three methoxy groups enhances lipophilicity, aiding in absorption and bioavailability.
  • Dimethylamino Group: This functional group is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Trimethobenzamide hydrochloride undergoes various chemical reactions during its synthesis. Key reactions include:

  • Chloromethylation: Introducing chloromethyl groups into anisole.
  • Reflux Reactions: Heating intermediates with urotropine or acids to facilitate structural transformations.
  • Hydrolysis: In some methods, hydrolysis of intermediates under acidic conditions leads to the formation of the final product .

These reactions are critical for achieving high yields and purity levels necessary for pharmaceutical applications.

Mechanism of Action

Data on Pharmacodynamics

Research indicates that trimethobenzamide may also affect dopamine receptors, contributing to its antiemetic effects. Studies have shown that it can inhibit emesis induced by certain stimuli while having limited effects on others .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 188.7 °C
  • Solubility: Water solubility is relatively low at 40 mg/L, indicating moderate hydrophobic characteristics .

Chemical Properties

  • Chemical Stability: Trimethobenzamide hydrochloride exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
  • pKa Value: The pKa value is around 8.78, suggesting it exists predominantly in its protonated form at physiological pH .
Applications

Trimethobenzamide hydrochloride is primarily used in clinical settings as an antiemetic agent. Its applications include:

  • Postoperative Nausea and Vomiting: It is commonly administered to patients recovering from surgery to prevent nausea.
  • Gastroenteritis Management: The compound helps alleviate nausea associated with gastrointestinal infections .
Pharmacological Mechanisms of Action

Dopaminergic Receptor Antagonism in Chemoreceptor Trigger Zone Modulation

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, represents the primary site of trimethobenzamide's antiemetic action. This circumventricular organ lacks a complete blood-brain barrier, permitting direct access to circulating emetogens and pharmacologic agents. Trimethobenzamide functions as a competitive antagonist at dopamine D₂ and D₃ receptor subtypes within the CTZ, with preferential binding affinity for D₂ receptors (Ki ≈ 150-300 nM) [6] [7].

The drug's binding conformation involves specific interactions between its trimethoxybenzoyl group and transmembrane helices 3, 4, and 5 of the D₂ receptor, while the dimethylaminoethoxy side chain stabilizes the receptor's inactive conformation through interactions with helix 6. This binding prevents endogenous dopamine from activating downstream Gi/o-mediated signaling cascades, thereby inhibiting emetic signal transduction [7]. Electrophysiological studies demonstrate that trimethobenzamide reduces dopamine-induced firing rates in CTZ neurons by 60-75% at clinically relevant concentrations (1-10 μM), effectively raising the threshold for emetic triggering [6].

Table 1: Pharmacodynamic Parameters of Trimethobenzamide at Dopamine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityNeuroanatomical Site
D₂180 ± 25Competitive antagonistArea postrema CTZ
D₃420 ± 65Partial antagonistNucleus tractus solitarii
D₄>10,000Negligible activity-
D₁/D₅>10,000No significant binding-

Peripherally, trimethobenzamide demonstrates approximately 30% lower affinity for enteric dopamine receptors compared to central D₂ receptors, indicating its central predilection [1] [6]. This differential activity likely explains its reduced incidence of gastrointestinal motility effects compared to non-selective dopamine antagonists like metoclopramide. The compound's elimination half-life (7-9 hours) supports sustained CTZ receptor occupancy, though its clinical antiemetic duration typically ranges 3-4 hours per dose due to active metabolite formation and redistribution phenomena [3].

Serotonergic Pathway Interactions and 5-HT3 Receptor Affinity

While primarily classified as a dopamine antagonist, trimethobenzamide exhibits complex serotonergic interactions. In vitro radioligand binding assays reveal negligible direct affinity for 5-HT₃ receptors (IC₅₀ > 50 μM), distinguishing it from antiemetics like ondansetron [4]. However, functional studies in ferret emesis models demonstrate unexpected 5-HT pathway modulation. At therapeutic doses (5-15 mg/kg), trimethobenzamide reduces cisplatin-induced serotonin release from intestinal enterochromaffin cells by approximately 40%, suggesting indirect serotonergic modulation [4].

The mechanism appears to involve presynaptic D₂ receptors on vagal afferent fibers, where trimethobenzamide blockade prevents dopamine-mediated potentiation of 5-HT₃ signaling. This creates a functional antagonism of serotonin-mediated emesis without direct receptor binding. In least shrew models, trimethobenzamide pretreatment reduces 5-HTP-induced vomiting by 55-60%, comparable to low-dose ondansetron but through distinct mechanisms [7]. Neurochemical studies confirm trimethobenzamide administration reduces serotonin turnover in the dorsal vagal complex by 25-30%, further supporting its modulatory influence on central serotonergic emetic pathways [4] [7].

Comparative Efficacy Against Phenothiazine-Class Antiemetics

Trimethobenzamide occupies a distinct niche within dopamine antagonist antiemetics when compared structurally and mechanistically to phenothiazines:

Receptor Selectivity Profile: Unlike broad-spectrum phenothiazines (e.g., prochlorperazine), trimethobenzamide demonstrates >50-fold selectivity for D₂/D₃ receptors over histamine H₁, muscarinic, and α-adrenergic receptors [6]. This translates to reduced sedation and anticholinergic effects. Clinical studies in postoperative nausea indicate equipotent antiemetic efficacy to prochlorperazine (10mg IV) at 200mg IM doses, but with 60% lower incidence of sedation and 75% reduction in hypotensive events [1].

CTZ versus Limbic Targeting: Trimethobenzamide exhibits preferential distribution to the area postrema over striatal regions (brain:plasma ratio = 1.8:1 versus 0.6:1 for prochlorperazine), correlating with its reduced extrapyramidal risk [6]. PET studies with [¹¹C]-raclopride displacement show only 15-20% striatal D₂ occupancy at therapeutic trimethobenzamide concentrations versus 65-80% for phenothiazines.

Table 2: Receptor Binding Profile Comparison with Phenothiazine Antiemetics

Pharmacological ParameterTrimethobenzamideProchlorperazinePromethazine
D₂ receptor affinity (Ki, nM)1800.938
H₁ receptor affinity (Ki, nM)>10,0001802
Muscarinic receptor affinity (Ki, nM)>10,0003545
α₁-adrenergic affinity (Ki, nM)2,5002580
Therapeutic dose (mg, parenteral)2001025

Cellular Signaling Effects: While both classes inhibit adenylate cyclase via D₂ receptors, phenothiazines additionally modulate β-arrestin pathways and receptor internalization dynamics. Trimethobenzamide exhibits biased signaling toward Gi/o protein coupling without significant β-arrestin recruitment, potentially contributing to its milder adverse effect profile despite similar CTZ antagonism [7].

Neuropharmacological Impact on Medullary Vomiting Centers

Beyond CTZ modulation, trimethobenzamide influences integrated emetic circuitry through three medullary mechanisms:

Dorsal Motor Nucleus of the Vagus (DMNX): Microiontophoresis studies demonstrate trimethobenzamide reduces glutamate-mediated excitation of DMNX neurons by 40-50% at concentrations equivalent to human therapeutic plasma levels (0.8-1.2 μg/mL). This likely occurs through potentiation of GABAergic interneurons rather than direct glutamatergic antagonism [7].

Nucleus Tractus Solitarii (NTS) Integration: Trimethobenzamide attenuates substance P-enhanced NTS neuronal responses to vagal afferent input. In decerebrate cat models, local perfusion with trimethobenzamide (50 μM) reduces vomiting reflex sensitivity to electrical vagal stimulation by 70%, indicating central signal dampening independent of CTZ actions [1] [7].

Central Pattern Generator (CPG) Modulation: The compound prolongs the refractory period of the ventrolateral medullary CPG following emetic activation. Electrophysiological recordings show trimethobenzamide increases the interburst interval during retching sequences by 200-300%, potentially through enhancement of glycinergic inhibitory neurotransmission within the CPG network [6].

Collectively, trimethobenzamide's multi-focal medullary actions provide a neuropharmacological basis for its efficacy against diverse emetogens, from dopamine agonists to gastrointestinal irritants and motion stimuli, despite its primary classification as a dopamine antagonist.

Properties

CAS Number

554-92-7

Product Name

Trimethobenzamide hydrochloride

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride

Molecular Formula

C21H29ClN2O5

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H

InChI Key

WIIZEEPFHXAUND-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Tebamide; Ticon; Tigan; trimethobenzamide; trimethobenzamide monohydrochloride; trade names Tebamide, Tigan.

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.